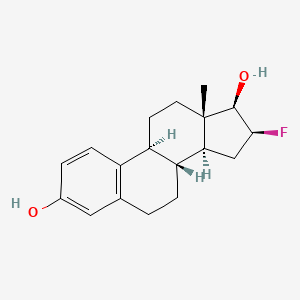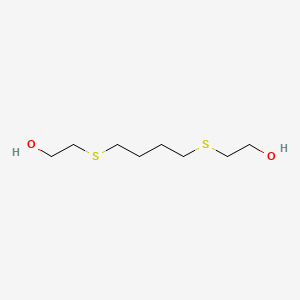
Saran
Übersicht
Beschreibung
Saran is a trade name used by S.C. Johnson & Son, Inc. for a polyethylene food wrap. Initially, the this compound trade name was owned by Dow Chemical for polyvinylidene chloride, along with other monomers. Polyvinylidene chloride is a synthetic polymer that was discovered accidentally in 1933 by Ralph Wiley at Dow Chemical Company. It is known for its excellent barrier properties against moisture, oxygen, and aromas, making it ideal for food packaging .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Polyvinylidene chloride is produced by the polymerization of vinylidene chloride monomers. The polymerization process involves the use of radical initiators such as peroxides or azo compounds to start the reaction. The reaction is typically carried out in a closed system under controlled conditions to ensure the proper formation of the polymer .
Industrial Production Methods: In industrial settings, polyvinylidene chloride is produced by reacting vinylidene chloride with comonomers like vinyl chloride and alkyl acrylates. The process involves the use of closed systems to maintain control over the reaction conditions and to prevent contamination. The resulting polymer is then processed into various forms, including films and resins, for different applications .
Analyse Chemischer Reaktionen
Types of Reactions: Polyvinylidene chloride undergoes several types of chemical reactions, including:
Oxidation: Polyvinylidene chloride can be oxidized under certain conditions, leading to the formation of various oxidation products.
Substitution: The polymer can undergo substitution reactions where hydrogen atoms are replaced by other atoms or groups.
Decomposition: At elevated temperatures, polyvinylidene chloride can decompose, releasing hydrogen chloride and other by-products.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
Substitution Reagents: Halogens like chlorine and bromine are often used in substitution reactions.
Decomposition Conditions: Decomposition typically occurs at temperatures above 200°C.
Major Products Formed:
Oxidation Products: Various carbonyl-containing compounds.
Substitution Products: Halogenated derivatives of polyvinylidene chloride.
Decomposition Products: Hydrogen chloride and other volatile compounds.
Wissenschaftliche Forschungsanwendungen
Polyvinylidene chloride has a wide range of scientific research applications, including:
Chemistry: Used as a barrier material in chemical reactions to prevent contamination and loss of volatile compounds.
Biology: Utilized in the preservation of biological samples due to its excellent barrier properties.
Medicine: Employed in the packaging of pharmaceuticals to protect them from moisture and oxygen.
Industry: Widely used in food packaging to extend the shelf life of perishable items by preventing spoilage
Wirkmechanismus
The primary mechanism by which polyvinylidene chloride exerts its effects is through its barrier properties. The polymer’s molecular structure creates a dense network that is highly impermeable to gases and moisture. This prevents the passage of oxygen, water vapor, and aroma molecules, thereby preserving the quality and freshness of the packaged contents .
Vergleich Mit ähnlichen Verbindungen
Polyethylene: Another common polymer used in food packaging, but with lower barrier properties compared to polyvinylidene chloride.
Polypropylene: Used in various packaging applications but lacks the same level of impermeability to gases and moisture.
Polyethylene Terephthalate: Known for its strength and clarity, but not as effective as polyvinylidene chloride in preventing gas and moisture transmission.
Uniqueness: Polyvinylidene chloride stands out due to its exceptional barrier properties, which make it highly effective in preserving the quality of packaged goods. Its ability to adhere to itself and form a tight seal further enhances its utility in food packaging applications .
Eigenschaften
IUPAC Name |
chloroethene;1,1-dichloroethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2.C2H3Cl/c1-2(3)4;1-2-3/h1H2;2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZSIQDUYCWNSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCl.C=C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9011-06-7 | |
| Record name | Vinyl chloride-vinylidene chloride copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9011-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00911107 | |
| Record name | Chloroethene--1,1-dichloroethene (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00911107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white odorless granules; [Dow Chemical MSDS] | |
| Record name | Saran | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17194 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
9011-06-7, 109321-18-8 | |
| Record name | Ethene, 1,1-dichloro-, polymer with chloroethene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chloroethene--1,1-dichloroethene (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00911107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(3As,11aR)-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1199619.png)





